5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE
Overview
Description
5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE is an organic compound with the molecular formula C7HClF4NO3. It is a derivative of benzoyl chloride, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group. This compound is known for its high reactivity and is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE can be synthesized through the reaction of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4,5-tetrafluoro-6-nitrobenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide (NaOH).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Formed from hydrolysis.
Scientific Research Applications
5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride involves its high reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical syntheses to introduce the benzoyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoyl chloride: Similar structure but lacks the nitro group.
5-Nitro-2,3,4,5-tetrafluorobenzoyl chloride: Another name for 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride.
2,3,4,5,6-Pentafluorobenzoyl chloride: Contains an additional fluorine atom.
Uniqueness
5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects and high reactivity are desired .
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF4NO3/c8-7(14)1-2(9)3(10)4(11)5(12)6(1)13(15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGZVPRCKQMYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.